FGFR1 inhibitor-8

Description

Properties

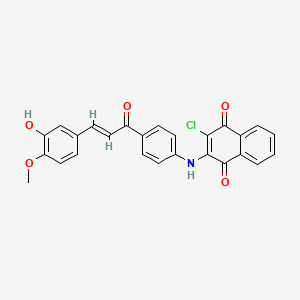

Molecular Formula |

C26H18ClNO5 |

|---|---|

Molecular Weight |

459.9 g/mol |

IUPAC Name |

2-chloro-3-[4-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |

InChI |

InChI=1S/C26H18ClNO5/c1-33-22-13-7-15(14-21(22)30)6-12-20(29)16-8-10-17(11-9-16)28-24-23(27)25(31)18-4-2-3-5-19(18)26(24)32/h2-14,28,30H,1H3/b12-6+ |

InChI Key |

QAIKHIOYMJNMTF-WUXMJOGZSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Mechanism of Action of Covalent FGFR1 Inhibitors: A Technical Guide

This guide provides an in-depth overview of the in vitro mechanism of action of covalent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, with a focus on PRN1371 as a representative example. It is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.

Introduction to FGFR1 and Its Role in Cancer

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including breast, lung, and bladder cancers.[1][3] Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[3][4] Constitutive activation of these pathways promotes uncontrolled cell growth and tumor progression.[1]

Covalent Inhibition of FGFR1

Covalent inhibitors represent a therapeutic strategy designed to achieve potent and durable target inhibition. These inhibitors typically contain a reactive electrophile, such as an acrylamide group, that forms a stable, covalent bond with a nucleophilic cysteine residue within the ATP-binding pocket of the target kinase.[5] In the case of FGFR1, a conserved cysteine residue (Cys488) in the P-loop of the kinase domain serves as a target for such covalent modification.[5] This irreversible binding mechanism offers several advantages, including high potency, prolonged duration of action that can extend beyond the pharmacokinetic half-life of the drug, and potential for increased selectivity.[5]

PRN1371 is a potent and selective irreversible covalent inhibitor of the FGFR family (FGFR1-4).[5][6] Its mechanism involves the formation of a covalent bond with Cys488 in FGFR1, thereby locking the inhibitor in the ATP-binding site and preventing the kinase from functioning.[5]

Quantitative Analysis of In Vitro Activity

The in vitro activity of FGFR1 inhibitors is characterized through a series of biochemical and cellular assays designed to quantify their potency, selectivity, and duration of target engagement.

Biochemical Potency and Selectivity

Biochemical assays are essential for determining the intrinsic inhibitory activity of a compound against the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | VEGFR2 IC50 (nM) | CSF1R IC50 (nM) |

| PRN1371 | 0.6 | 1.3 | 4.1 | 19.3 | >1000 | 8.1 |

| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | >2500 | - |

| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | - | - |

| Dovitinib | 8 | 11 | 9 | - | 13 | 2 |

| PD173074 | ~25 | - | - | - | 100-200 | - |

Data compiled from multiple sources.[5][6][7][8][9]

Target Engagement and Residence Time

For covalent inhibitors, measuring the duration of target inhibition is critical. This is often assessed using biochemical off-rate assays or washout experiments in cellular models.

| Compound | FGFR1 Biochemical Target Occupancy (24h) |

| PRN1371 | 96% |

Data from a biochemical off-rate assay.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor activity.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of purified FGFR1 kinase by 50%.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the FGFR1 kinase. Inhibition of the kinase results in a decreased FRET signal.

Materials:

-

Recombinant human FGFR1 kinase domain

-

Biotinylated poly-Glu-Tyr (4:1) substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Europium-labeled anti-phosphotyrosine antibody (donor fluorophore)

-

Streptavidin-allophycocyanin (SA-APC; acceptor fluorophore)

-

Test inhibitor (e.g., PRN1371)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the inhibitor dilutions to the assay plate.

-

Add the FGFR1 enzyme and the biotinylated substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the Eu-labeled anti-phosphotyrosine antibody and SA-APC.

-

Incubate to allow for antibody and streptavidin binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

-

Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.

Biochemical Off-Rate Assay (Target Occupancy)

Objective: To measure the duration of target engagement by an irreversible inhibitor.

Principle: The inhibitor is pre-incubated with the kinase. The complex is then diluted, and a fluorescent competitive tracer is added. The rate at which the tracer binds to the kinase is inversely proportional to the inhibitor's off-rate. For a covalent inhibitor, the tracer will be unable to bind, indicating a very slow or non-existent off-rate.[5]

Procedure:

-

Pre-incubate the FGFR1 enzyme with the test inhibitor for a defined period.

-

Dilute the enzyme-inhibitor complex to reduce the concentration of the unbound inhibitor.

-

Add a fluorescently labeled competitive ATP-binding site tracer.

-

Monitor the time-dependent binding of the tracer using TR-FRET.

-

The percentage of target occupancy is determined by comparing the signal from the inhibitor-treated enzyme to a control (DMSO-treated enzyme).

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines with dysregulated FGFR1 signaling.

Principle: Cell viability is measured after a defined period of inhibitor treatment. A common method is the use of a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

Materials:

-

Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, which has FGFR2 amplification)

-

Complete cell culture medium

-

Test inhibitor

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well.

-

Incubate to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the inhibitor concentration versus cell viability to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the inhibitor blocks FGFR1 signaling within the cell by measuring the phosphorylation of downstream effectors like ERK.

Procedure:

-

Culture cells in the presence of the inhibitor for a specified time.

-

If the cell line requires ligand stimulation, add FGF before harvesting.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the bands using a chemiluminescent substrate. A reduction in the p-ERK/total ERK ratio indicates inhibition of the FGFR1 pathway.

Visualizing the Mechanism of Action

Diagrams are provided to illustrate the signaling pathways and experimental workflows.

Caption: FGFR1 signaling pathway and point of covalent inhibitor action.

Caption: General workflow for an in vitro biochemical kinase assay.

Caption: Workflow for cellular assays to assess inhibitor efficacy.

Conclusion

The in vitro characterization of covalent FGFR1 inhibitors like PRN1371 relies on a suite of biochemical and cellular assays. These experiments demonstrate the inhibitor's ability to potently and irreversibly bind to FGFR1, leading to a durable blockade of downstream signaling pathways and subsequent inhibition of cancer cell proliferation. The data generated from these in vitro studies are crucial for guiding further preclinical and clinical development of these targeted therapies.

References

- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchem.org.ua [medchem.org.ua]

- 3. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]

- 4. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. oncotarget.com [oncotarget.com]

A Technical Guide to the Discovery and Synthesis of Novel FGFR1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[1] Aberrant activation of the FGFR1 signaling pathway, driven by gene amplification, mutations, or fusions, is a significant contributor to the pathogenesis of numerous cancers, including breast, lung, and bladder cancer.[1][2] This makes FGFR1 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of novel FGFR1 inhibitors, detailing the underlying signaling pathways, modern discovery strategies, and key experimental protocols for their evaluation.

The FGFR1 Signaling Pathway: A Central Oncogenic Driver

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand to the extracellular domain of an FGFR.[3] This event, stabilized by heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[2] This phosphorylation creates docking sites for various substrate proteins, leading to the activation of multiple downstream signaling pathways critical for cell function and survival.[4]

Dysregulation of this pathway can lead to uncontrolled cell division, inhibition of apoptosis, and enhanced metastatic potential.[1][2] The primary downstream cascades activated by FGFR1 include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: A major signaling route that stimulates cell proliferation and differentiation.[2][4]

-

PI3K-AKT-mTOR Pathway: This pathway plays a critical role in promoting cell survival by inhibiting apoptosis.[2]

-

PLCγ-PKC Pathway: Activation of Phospholipase C gamma (PLCγ) is important in regulating tumor cell metastasis.[2][4]

-

JAK-STAT Pathway: This pathway is involved in promoting tumor invasion and metastasis.[2]

The constitutive activation of these pathways due to FGFR1 alterations transforms normal cellular processes into oncogenic drivers, making the inhibition of FGFR1 a key strategy in cancer therapy.

FGFR1 Signaling Cascade

Discovery and Synthesis of Novel Inhibitors

The development of small-molecule FGFR1 inhibitors has evolved from non-selective, multi-kinase inhibitors to highly potent and selective agents.[5][6] Modern drug discovery efforts employ a variety of strategies to identify novel chemical scaffolds and optimize lead compounds.

Discovery Strategies

-

Structure-Based Virtual Screening: This computational approach involves docking millions of compounds into the ATP-binding site of the FGFR1 kinase domain to identify potential hits.[7] This method relies on the availability of high-resolution crystal structures of the target protein.

-

Fragment-Based Screening: This technique identifies low-molecular-weight fragments that bind to the target protein. These initial hits are then grown or linked together to create more potent lead compounds.

-

Hybrid Virtual Screening: This approach combines deep learning algorithms with traditional molecular docking to improve the accuracy of hit identification. A recent study utilized this method to discover a potent FGFR1 inhibitor for triple-negative breast cancer.[8]

-

Optimization of Existing Scaffolds: Medicinal chemists often modify known inhibitor scaffolds to improve potency, selectivity, and pharmacokinetic properties. This was demonstrated in the optimization of an indazole-based compound, leading to a highly potent derivative.[9]

Drug Discovery Workflow

Synthesis of Novel Indazole-Based FGFR1 Inhibitors

A recent study reported the design and synthesis of novel indazole derivatives as potent FGFR1 inhibitors.[9] The general synthetic route is outlined below.

General Synthesis Protocol:

-

Starting Material: The synthesis typically begins with a substituted 1H-indazole precursor.

-

Coupling Reaction: The indazole core is coupled with a substituted benzoyl chloride in the presence of a suitable base (e.g., pyridine) and solvent (e.g., dichloromethane, DCM) at room temperature. This forms an amide linkage.

-

Suzuki Coupling: To introduce diversity, a Suzuki coupling reaction is often employed. The halogenated indazole intermediate is reacted with a boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a solvent mixture like dioxane/water, typically under heating.

-

Purification: The final product is purified using column chromatography on silica gel to yield the desired inhibitor.

-

Characterization: The structure of the final compound is confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry (ESI-MS).[9]

This modular synthesis approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on both the indazole and benzamide moieties to optimize FGFR1 inhibitory activity.

Data on Novel FGFR1 Inhibitors

The following table summarizes the activity of several recently discovered novel FGFR1 inhibitors.

| Inhibitor/Compound | Scaffold/Type | FGFR1 IC₅₀ (nM) | Cell Line | Cell-Based IC₅₀ (nM) | Selectivity Notes | Reference |

| Compound 9u | Indazole | 3.3 | HUVEC | 468.2 | Good kinase selectivity over other kinases. | [9] |

| Compound 6 | Hybrid Virtual Screen Hit | 0.24 | TNBC Cells | - | Also inhibits FGFR1 V561M mutant (IC₅₀ = 1.24 nM). | [8] |

| Aea4 | Non-ATP Competitive | 120 | H460 (NSCLC) | ~2,500 | Selective for FGFR1 over other RTKs. | [10] |

| Aea25 | Non-ATP Competitive | 150 | H460 (NSCLC) | ~3,000 | Selective for FGFR1 over other RTKs. | [10] |

| FIIN-1 | Covalent (Irreversible) | 9.2 | Ba/F3 (Tel-FGFR1) | 14 | Selective for FGFR family; binds Cys486. | [11][12] |

| FIIN-2 | Covalent (Irreversible) | - | - | - | Overcomes gatekeeper mutations (e.g., V561M). | [13] |

| FIIN-3 | Covalent (Irreversible) | - | - | - | Dual inhibitor of FGFR and EGFR. | [13] |

| LY2874455 | Pan-FGFR | (Potent pan-FGFR) | SNU-16, KATO-III | 0.3 - 0.8 | Potent pan-inhibitor of FGFRs. | [14] |

Key Experimental Protocols

The evaluation of novel FGFR1 inhibitors requires a series of robust in vitro and in vivo assays to characterize their potency, selectivity, mechanism of action, and anti-tumor efficacy.

In Vitro FGFR1 Kinase Binding Assay (LanthaScreen™)

This assay measures the binding affinity of an inhibitor to the FGFR1 kinase domain by detecting the displacement of a fluorescent tracer.

Materials:

-

FGFR1 Kinase

-

Europium (Eu)-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer (ATP-competitive)

-

Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds serially diluted in DMSO

-

384-well microplate

Protocol:

-

Prepare Reagents (3x final concentration):

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Prepare a solution of FGFR1 kinase and Eu-labeled antibody in kinase buffer.

-

Prepare a solution of the fluorescent tracer in kinase buffer.

-

-

Assay Assembly: In a 384-well plate, add the reagents in the following order:

-

5 µL of the test compound solution.

-

5 µL of the kinase/antibody mixture.

-

5 µL of the tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]

Kinase Binding Assay Workflow

Cell Viability Assay

This assay determines the effect of an inhibitor on the proliferation and survival of cancer cells, particularly those with known FGFR1 alterations.

Materials:

-

FGFR1-dependent cancer cell line (e.g., H460, SNU-16)

-

Complete cell culture medium

-

Test inhibitor

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

96-well clear-bottom cell culture plates

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the FGFR1 inhibitor for 72 hours. Include a DMSO vehicle control.

-

Add Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-2 hours).

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the inhibitor concentration. Calculate the IC₅₀ value using non-linear regression.

Western Blot for Target Engagement and Downstream Signaling

This protocol assesses whether the inhibitor successfully engages FGFR1 in a cellular context and blocks its downstream signaling.

Materials:

-

FGFR1-dependent cancer cell line

-

Test inhibitor

-

FGF ligand (e.g., bFGF) for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Culture cells to ~80% confluency. Serum-starve the cells overnight if necessary.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the inhibitor or DMSO for 1-2 hours.

-

Stimulation: Stimulate the cells with an FGF ligand (e.g., 30 ng/mL bFGF) for 10-15 minutes to induce FGFR1 phosphorylation.[10]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine the inhibition of phosphorylation.[10][14]

In Vivo Tumor Xenograft Model

This study evaluates the anti-tumor efficacy of a novel inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

FGFR1-amplified cancer cell line (e.g., H460)

-

Matrigel

-

Test inhibitor formulated for in vivo administration

-

Vehicle control

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[10]

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle daily according to the predetermined dosing schedule.[10][16]

-

Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week.

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess treatment efficacy. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.

Conclusion and Future Perspectives

The discovery of novel FGFR1 inhibitors remains a highly active area of cancer research. The progression from broad-spectrum kinase inhibitors to highly selective and covalent inhibitors demonstrates significant advancement in the field. Future efforts will likely focus on overcoming acquired resistance, which often arises from gatekeeper mutations in the kinase domain.[13] The development of next-generation inhibitors that can effectively target these resistant mutants is crucial. Furthermore, combination therapies that pair FGFR1 inhibitors with other targeted agents or immunotherapies hold the potential to improve clinical outcomes and circumvent resistance mechanisms. The continued application of innovative discovery platforms and a deeper understanding of the complex biology of FGFR1 signaling will undoubtedly fuel the development of more effective and durable cancer therapies.

References

- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and characterization of novel FGFR1 inhibitors in triple-negative breast cancer via hybrid virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A structure-guided approach to creating covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FGFR1 Inhibitor-8 (PRN1371)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGF/FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This technical guide focuses on a potent and selective irreversible covalent inhibitor of the FGFR family, specifically compound 34 (PRN1371) , which has been developed for the treatment of solid tumors.[2][3] PRN1371 is a highly selective inhibitor of FGFR1-4.[3] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its characterization.

Chemical Structure and Properties

PRN1371, chemically named 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a novel irreversible covalent inhibitor of FGFR1-4.[2][3]

Chemical Structure:

Physicochemical and Pharmacological Properties:

The following tables summarize the key physicochemical and pharmacological properties of PRN1371.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀Cl₂N₆O₄ | [4] |

| Molecular Weight | 561.5 g/mol | [4] |

| Appearance | Solid | |

| Solubility | DMSO: 56 mg/mL (99.73 mM) | [5] |

| Storage | Powder: -20°C for 3 years | [6] |

| In solvent: -80°C for 1 year | [6] |

| In Vitro Activity | IC₅₀ (nM) | Reference |

| FGFR1 | 0.6 | [3][5] |

| FGFR2 | 1.3 | [3][5] |

| FGFR3 | 4.1 | [3][5] |

| FGFR4 | 19.3 | [3][5] |

| CSF1R | 8.1 | [3][5] |

| VEGFR2 | >10,000 | [7] |

| SNU-16 Cell Proliferation | 2.6 | [3][5] |

| HUVEC (pERK) | 2.4 | [2] |

| ADME & Pharmacokinetics (Rat) | Value | Reference |

| Clearance (iv) | 160 mL/min/kg | [2] |

| Oral Bioavailability (20 mg/kg po) | High exposure (AUC = 4348 h·ng/mL) | [2] |

| Half-life (t₁/₂) | 3.8 h | [2] |

Mechanism of Action

PRN1371 is an irreversible covalent inhibitor that targets a conserved cysteine residue (Cys488 in FGFR1) within the ATP-binding pocket of FGFRs 1-4.[8] The acrylamide "warhead" of PRN1371 forms a covalent bond with this cysteine, leading to sustained, irreversible inhibition of the receptor's kinase activity.[7][8] This prolonged target engagement occurs even after the drug has been cleared from systemic circulation.[2] By inhibiting FGFR autophosphorylation, PRN1371 effectively blocks downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[8][9][10]

Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to FGFRs initiates receptor dimerization and trans-autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events.

Caption: FGFR1 signaling pathway and the inhibitory action of PRN1371.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

FGFR Biochemical Assay

This protocol is adapted from commercially available kinase assay kits to determine the IC₅₀ of an inhibitor against FGFR.

Caption: Workflow for a typical FGFR biochemical assay.

Detailed Steps:

-

Reagent Preparation: Dilute FGFR enzyme, substrate, ATP, and test compounds (PRN1371) to their final concentrations in kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT).[11][12]

-

Plate Setup: In a 384-well plate, add the inhibitor or DMSO vehicle control, followed by the diluted enzyme. Initiate the reaction by adding the substrate/ATP mixture.[11][12]

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Signal Generation: Terminate the kinase reaction and measure the amount of ADP produced using a detection system like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[11][12]

-

Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (SNU-16)

This protocol describes a method to assess the anti-proliferative effect of PRN1371 on the FGFR2-amplified SNU-16 gastric cancer cell line.

Caption: Experimental workflow for a cell proliferation assay.

Detailed Steps:

-

Cell Seeding: Plate SNU-16 cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]

-

Compound Treatment: Treat the cells with a serial dilution of PRN1371 and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Add a cell viability reagent such as XTT, which is converted to a colored formazan product by metabolically active cells.[13]

-

Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).[13]

ERK Phosphorylation Assay

This protocol outlines a cell-based assay to measure the inhibition of FGF-stimulated ERK phosphorylation by PRN1371.

Caption: General workflow for an in-cell ERK phosphorylation assay.

Detailed Steps:

-

Cell Culture and Starvation: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in 96-well plates. Prior to the assay, serum-starve the cells to reduce basal ERK phosphorylation.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of PRN1371.[14]

-

Ligand Stimulation: Stimulate the cells with an FGF ligand (e.g., bFGF) at its EC₈₀ concentration for a short period (e.g., 15 minutes) to induce ERK phosphorylation.[14]

-

Cell Fixing and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization to allow antibody entry.[15]

-

Immunostaining: Block non-specific antibody binding. Incubate with a primary antibody specific for phosphorylated ERK (pERK) and a primary antibody for total ERK. Subsequently, incubate with appropriately labeled secondary antibodies.[15]

-

Data Acquisition and Analysis: Measure the fluorescence intensity for both pERK and total ERK using a plate reader. Normalize the pERK signal to the total ERK signal to account for variations in cell number. Calculate the percent inhibition of ERK phosphorylation and determine the IC₅₀ value.[15]

Conclusion

PRN1371 is a potent, selective, and irreversible covalent inhibitor of FGFR1-4 with promising preclinical data for the treatment of solid tumors harboring FGFR aberrations. Its unique mechanism of action leads to sustained target inhibition, which may translate to an improved therapeutic window. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on FGFR-targeted therapies.

References

- 1. Facebook [cancer.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prn-1371 | C26H30Cl2N6O4 | CID 118295624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. PRN1371 | FGFR | c-Fms | CSF-1R | TargetMol [targetmol.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. A PLK1 inhibitor, RO3280, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bioassaysys.com [bioassaysys.com]

In-depth Technical Guide on the Biological Activity of FGFR1 inhibitor-8 on Cancer Cell Lines

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, a primary research article detailing the synthesis, biological evaluation, and specific experimental protocols for a compound explicitly identified as "FGFR1 inhibitor-8" or "Compound 9" with a reported FGFR1 IC50 of 0.5 nM could not be located. The information presented herein is aggregated from publicly available data, primarily from chemical vendor websites, and supplemented with general knowledge of FGFR inhibitor research. As such, detailed quantitative data across a range of cancer cell lines and specific, reproducible experimental protocols are not available in the public domain for this particular compound.

Introduction to FGFR1 and Its Role in Cancer

Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the receptor tyrosine kinase (RTK) family.[1] Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This activation triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for regulating cellular processes such as proliferation, differentiation, migration, and survival.[1]

Aberrant FGFR1 signaling, caused by gene amplification, activating mutations, or chromosomal translocations, is a known driver in various malignancies. These alterations lead to constitutive kinase activity, promoting uncontrolled tumor growth, angiogenesis, and metastasis. Consequently, FGFR1 has emerged as a significant therapeutic target in oncology, with several small-molecule inhibitors being developed to block its activity.

Overview of this compound

"this compound," also referred to as "Compound 9" by some vendors, is described as a potent and selective inhibitor of FGFR1. The most consistently reported piece of quantitative data is its half-maximal inhibitory concentration (IC50) of 0.5 nM against the FGFR1 kinase. It is characterized as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing the phosphorylation events necessary for signal transduction.

While its anticancer activity is claimed, specific IC50 values for the inhibition of proliferation in various cancer cell lines are not publicly available in peer-reviewed literature.

Mechanism of Action and Signaling Pathway

As an ATP-competitive inhibitor, this compound blocks the primary function of the FGFR1 kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, effectively shutting down the pro-oncogenic signals mediated by aberrant FGFR1 activity. The anticipated downstream effects of this compound include the suppression of key signaling proteins such as phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).

Signaling Pathway Diagram

The following diagram illustrates the canonical FGFR1 signaling pathway and the point of intervention for an inhibitor like this compound.

Quantitative Data Summary

Due to the absence of a primary research publication, a comprehensive table of quantitative data on the biological activity of this compound across various cancer cell lines cannot be provided. The only available data point is:

| Parameter | Value | Source |

| FGFR1 IC50 (Biochemical Assay) | 0.5 nM | Vendor Data |

Experimental Protocols

Without access to the original research, the specific protocols used to characterize this compound are unknown. However, this section provides detailed, representative methodologies for key experiments typically employed in the evaluation of FGFR1 inhibitors.

In Vitro Kinase Assay (Representative Protocol)

This assay would be used to determine the IC50 of the inhibitor against the purified FGFR1 kinase.

-

Reagents and Materials:

-

Recombinant human FGFR1 kinase domain.

-

ATP.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

This compound (serially diluted).

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

White, opaque 384-well assay plates.

-

-

Procedure:

-

Add 5 µL of serially diluted this compound in assay buffer to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the FGFR1 enzyme and the peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for FGFR1.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding 15 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to DMSO-treated controls and determine the IC50 value using a non-linear regression curve fit.

-

Cell Proliferation Assay (Representative Protocol)

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines with known FGFR1 status (e.g., amplified, mutated, or wild-type).

-

Appropriate cell culture medium and supplements.

-

This compound (serially diluted).

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent.

-

Sterile, clear-bottom, white-walled 96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent viability for each concentration relative to DMSO-treated controls and determine the IC50 value.

-

Western Blot Analysis of FGFR1 Pathway Inhibition (Representative Protocol)

This experiment would confirm that the inhibitor is blocking the intended signaling pathway within cancer cells.

-

Reagents and Materials:

-

FGFR1-dependent cancer cell line.

-

Serum-free medium.

-

FGF ligand (e.g., FGF2).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-p-FGFR1 (Tyr653/654), anti-FGFR1, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

-

Stimulate the cells with an appropriate FGF ligand for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel FGFR1 inhibitor.

Conclusion

"this compound" is a potent inhibitor of the FGFR1 kinase based on available biochemical data. While its specific effects on a broad panel of cancer cell lines have not been detailed in publicly accessible scientific literature, its low nanomolar potency against FGFR1 suggests it could have significant anti-proliferative effects in cancers driven by aberrant FGFR1 signaling. The provided representative protocols and diagrams offer a framework for how such a compound would be rigorously evaluated. Further research and publication of data are necessary to fully understand the therapeutic potential of this specific molecule.

References

Kinase Selectivity Profile of PRN1371: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention. This technical guide provides a detailed overview of the kinase selectivity profile of PRN1371, a potent and irreversible inhibitor of the FGFR family. While the specific compound "FGFR1 inhibitor-8" was not identified, PRN1371 serves as a well-characterized example of a highly selective FGFR inhibitor.

PRN1371 is an irreversible covalent inhibitor that targets a conserved cysteine residue within the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[1] This covalent modification leads to sustained inhibition of receptor activity. This document summarizes the quantitative data on its kinase selectivity, details the experimental protocols used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

The kinase selectivity of PRN1371 has been extensively profiled against a broad panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against the intended FGFR targets versus other kinases.

Table 1: Inhibitory Potency of PRN1371 against the FGFR Family

| Kinase | IC50 (nM) |

| FGFR1 | 0.6[2][3][4] |

| FGFR2 | 1.3[2][3][4] |

| FGFR3 | 4.1[2][3][4] |

| FGFR4 | 19.3[2][3][4] |

Table 2: Selectivity Profile of PRN1371 against a Panel of Off-Target Kinases

A broader screening of PRN1371 against 251 different kinases revealed a high degree of selectivity. The vast majority of kinases were not significantly inhibited. The only other kinase potently inhibited was Colony-Stimulating Factor 1 Receptor (CSF1R).

| Kinase | IC50 (nM) |

| CSF1R | 8.1[2][3][4] |

It is noteworthy that PRN1371's inhibition of CSF1R is non-covalent, in contrast to its irreversible covalent inhibition of FGFRs.

Experimental Protocols

The following sections detail the methodologies employed to determine the kinase selectivity profile of PRN1371.

Biochemical Kinase Inhibition Assay (Caliper Microfluidic Mobility Shift Assay)

This assay quantitatively measures the enzymatic activity of kinases by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Materials:

-

384-well microtiter plates

-

Test compound (PRN1371) serially diluted in DMSO

-

Reference inhibitor (e.g., Staurosporine)

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 2 mM MnCl2)

-

Fluorescently labeled peptide substrate

-

ATP solution

-

Recombinant FGFR enzyme

-

Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 10 mM EDTA)

-

Caliper Life Sciences LabChip® 3000 or similar microfluidic instrument

Procedure:

-

Compound Preparation: Prepare serial dilutions of PRN1371 in DMSO. Typically, an 11-point, 3-fold dilution series is used.

-

Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the diluted compound or DMSO (for controls) into the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Add the recombinant FGFR enzyme and the fluorescently labeled peptide substrate/ATP mixture to the wells to initiate the kinase reaction. The final ATP concentration is often set at or near the Km for each specific kinase.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 28°C or 30°C) for a specified period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Microfluidic Separation and Detection: The contents of the wells are then sampled by the Caliper instrument. Within the microfluidic chip, the phosphorylated product and the unphosphorylated substrate are separated by electrophoresis based on their different charge-to-mass ratios.

-

Data Analysis: The amount of phosphorylated product is quantified by detecting the fluorescence of the separated peptides. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinome-wide Selectivity Profiling (KINOMEscan™ Competition Binding Assay)

The KINOMEscan™ platform provides a comprehensive assessment of a compound's binding affinity to a large panel of kinases. This method is based on a competition binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Procedure:

-

Immobilized Ligand Preparation: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

-

Reaction Assembly: The DNA-tagged kinase, the immobilized ligand beads, and the test compound (PRN1371) are combined in a binding buffer in the wells of a multi-well plate.

-

Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase's active site.

-

Washing: The beads are washed to remove unbound kinase and test compound.

-

Elution: The bound kinase is eluted from the beads.

-

Quantification by qPCR: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

-

Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration. For a more detailed characterization, a Kd (dissociation constant) can be determined by running the assay with a range of compound concentrations.

Mandatory Visualization

FGFR1 Signaling Pathway

The following diagram illustrates the canonical FGFR1 signaling pathway and the point of inhibition by PRN1371. Upon binding of a Fibroblast Growth Factor (FGF) ligand and heparan sulfate proteoglycans (HSPG), FGFR1 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.

Caption: FGFR1 signaling pathway and inhibition by PRN1371.

Experimental Workflow for KINOMEscan™

The following diagram outlines the key steps in the KINOMEscan™ competition binding assay workflow.

Caption: KINOMEscan™ experimental workflow.

References

- 1. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. PRN1371 | FGFR | c-Fms | CSF-1R | TargetMol [targetmol.com]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of FGFR1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Due to the limited availability of a complete public dataset for a compound specifically named "FGFR1 inhibitor-8," this guide will utilize data from the well-characterized, potent, and irreversible FGFR1 inhibitors, FIIN-1 and PRN1371 , as illustrative examples. This approach allows for a thorough examination of the methodologies and data presentation relevant to the study of FGFR1 inhibitors.

Introduction to FGFR1 and its Inhibition

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR1 signaling, often due to gene amplification, mutations, or translocations, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the FGFR1 kinase domain are a major focus of drug discovery efforts. Understanding the binding affinity and kinetics of these inhibitors is paramount for optimizing their efficacy and selectivity.

Quantitative Analysis of Inhibitor Binding

The interaction of an inhibitor with its target kinase can be characterized by several key parameters that describe the strength and dynamics of the binding event.

Binding Affinity Data

Binding affinity reflects the strength of the interaction between the inhibitor and FGFR1. It is commonly quantified by the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinity of Select FGFR1 Inhibitors

| Inhibitor | Target | Kd (nM) | Ki (nM) | IC50 (nM) | Assay Type |

| This compound (Compound 9) | FGFR1 | - | - | 0.5[2] | Biochemical Assay |

| FIIN-1 | FGFR1 | 2.8[3] | - | 9.2[3] | Z'-lyte Kinase Assay |

| FGFR2 | 6.9[3] | - | 6.2[3] | Z'-lyte Kinase Assay | |

| FGFR3 | 5.4[3] | - | 11.9[3] | Z'-lyte Kinase Assay | |

| FGFR4 | 120[3] | - | 189[3] | Z'-lyte Kinase Assay | |

| PRN1371 (Compound 34) | FGFR1 | - | 1.3 | 0.6 | Biochemical Assay |

| FGFR2 | - | 2.2 | 1.3 | Biochemical Assay | |

| FGFR3 | - | 1.5 | 4.1 | Biochemical Assay | |

| FGFR4 | - | 73 | 19.3 | Biochemical Assay |

Note: Data for FIIN-1 and PRN1371 are provided as illustrative examples of potent FGFR1 inhibitors. The IC50 for "this compound" is from a single source and further data is not publicly available.

Binding Kinetics Data

Binding kinetics describe the rates at which an inhibitor associates with and dissociates from its target. For irreversible inhibitors, the rate of covalent bond formation is also a critical parameter.

Table 2: Binding Kinetics of an Irreversible FGFR1 Inhibitor (PRN1371)

| Parameter | FGFR1 | FGFR2 | FGFR3 | FGFR4 |

| Ki (nM) | 1.3 | 2.2 | 1.5 | 73 |

| k_inact (s⁻¹) | 0.0017 | 0.0010 | 0.0012 | 0.0008 |

| k_inact/Ki (µM⁻¹s⁻¹) | 1.2 | 0.46 | 0.80 | 0.011 |

Data from a study on PRN1371 (compound 34) is used as a representative example of the kinetic profile of an irreversible FGFR inhibitor.

Experimental Protocols

Accurate determination of binding affinity and kinetics relies on robust and well-defined experimental methodologies. The following sections detail the protocols for key assays used in the characterization of FGFR1 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a common method for determining the IC50 of an inhibitor in a high-throughput format.

Experimental Workflow for TR-FRET Assay

References

Downstream Signaling Effects of FGFR1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated through amplification, mutations, or fusions, can become a potent oncogenic driver in various solid tumors. Inhibition of FGFR1 kinase activity is a clinically validated therapeutic strategy. This technical guide provides an in-depth overview of the downstream signaling consequences of FGFR1 inhibition, focusing on the core cellular pathways and processes affected. We present quantitative data on the effects of representative FGFR1 inhibitors, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to support further research and drug development in this area.

Introduction

The Fibroblast Growth Factor (FGF)/FGFR signaling axis plays a crucial role in normal cellular processes, including proliferation, differentiation, migration, and survival.[1] Constitutive activation of FGFR1 leads to the aberrant activation of downstream signaling cascades, most notably the Ras-MAPK and PI3K-AKT pathways, which are central to cancer cell growth and survival.[1] Small molecule inhibitors targeting the ATP-binding pocket of the FGFR1 kinase domain effectively block its catalytic activity, leading to a shutdown of these oncogenic signals. This guide will explore the downstream effects of several well-characterized FGFR1 inhibitors, including AZD4547, BGJ398 (Infigratinib), Debio 1347 (Zoligratinib), and CYY292, as representative examples.

Core Signaling Pathways Affected by FGFR1 Inhibition

FGFR1 activation initiates a cascade of intracellular signaling events. Inhibition of FGFR1 primarily impacts two major downstream pathways:

-

The Ras-MAPK Pathway: Upon activation, FGFR1 phosphorylates FRS2, which recruits Grb2 and SOS, leading to the activation of Ras. This triggers the sequential phosphorylation and activation of Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[2] FGFR1 inhibitors block the initial phosphorylation of FRS2, thereby preventing ERK activation.[3][4]

-

The PI3K-AKT Pathway: Activated FGFR1 can also recruit and activate phosphoinositide 3-kinase (PI3K), which converts PIP2 to PIP3. PIP3 serves as a docking site for PDK1 and AKT, leading to AKT phosphorylation and activation. Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and activating mTOR, a key regulator of protein synthesis and cell growth.[1][5] Inhibition of FGFR1 leads to a reduction in AKT phosphorylation and a dampening of this pro-survival signaling.[5][6][7]

Diagram 1: The FGFR1 Signaling Cascade and Points of Inhibition

Caption: FGFR1 signaling pathways and the inhibitory action of FGFR1 inhibitors.

Quantitative Effects of Representative FGFR1 Inhibitors

The efficacy of FGFR1 inhibitors can be quantified by their ability to inhibit kinase activity, suppress cancer cell proliferation, and induce apoptosis. The following tables summarize key quantitative data for several representative inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |

| BGJ398 | 0.9[8] | 1.4[8] | 1.0[8] | 60[8] |

| Debio 1347 | 9.3[9] | 7.6[9] | 22[9] | 290[9] |

| CYY292 | 28 | 28 | 78 | >1000 |

Data for CYY292 was obtained from a study by an unspecified source.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)

| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| BGJ398 | RT112 | Bladder | FGFR3 Overexpression | 5[8] |

| JMSU1 | Bladder | FGFR3 Overexpression | 15[8] | |

| SW780 | Bladder | FGFR3 Overexpression | 32[8] | |

| RT4 | Bladder | FGFR3 Overexpression | 30[8] | |

| Debio 1347 | SNU-16 | Gastric | FGFR2 Amplification | 100-300 |

| DMS114 | Lung | FGFR1 Amplification | 100-300 | |

| KMS11 | Myeloma | FGFR3 Mutation | 100-300 | |

| Lucitanib | NCI-H1581 | Lung | FGFR1 Amplification | 140 |

| DMS114 | Lung | FGFR1 Amplification | 23000 |

IC50 values for Debio 1347 were reported as a range for autophosphorylation inhibition. IC50 values for Lucitanib are presented in µM.

Downstream Cellular Consequences of FGFR1 Inhibition

Inhibition of the MAPK and PI3K-AKT pathways by FGFR1 inhibitors translates into several key cellular outcomes:

-

Inhibition of Cell Proliferation and Cell Cycle Arrest: By blocking ERK activation, FGFR1 inhibitors prevent the transcription of genes required for cell cycle progression, such as Cyclin D1. This leads to an arrest of the cell cycle, typically at the G1 phase, and a halt in proliferation.[10]

-

Induction of Apoptosis: The suppression of the pro-survival AKT signaling pathway sensitizes cancer cells to apoptosis. FGFR1 inhibitors have been shown to increase the expression of pro-apoptotic proteins like cleaved caspase-3 and decrease the expression of anti-apoptotic proteins.[6][10]

-

Reduced Cell Migration and Invasion: The FGFR1 signaling axis is also implicated in processes that promote metastasis. Inhibition of this pathway can lead to a decrease in the migratory and invasive potential of cancer cells.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the downstream effects of FGFR1 inhibitors.

Western Blotting for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of key downstream signaling proteins such as AKT and ERK.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to reduce background).[11]

-

Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total-AKT, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total-ERK1/2).

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Treatment and Lysis: Plate cells and allow them to adhere overnight. Treat with various concentrations of the FGFR1 inhibitor for the desired time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[12]

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.[8]

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the FGFR1 inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[1]

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Diagram 2: Experimental Workflow for FGFR1 Inhibitor Evaluation

Caption: A typical workflow for preclinical evaluation of an FGFR1 inhibitor.

Conclusion

FGFR1 inhibitors represent a promising class of targeted therapies for cancers harboring FGFR1 alterations. Their mechanism of action is centered on the blockade of key downstream signaling pathways, primarily the Ras-MAPK and PI3K-AKT cascades. This leads to potent anti-proliferative and pro-apoptotic effects in susceptible cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of FGFR1 inhibition and to develop novel, more effective agents in this class.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel dual inhibitor for targeting PIM1 and FGFR1 kinases inhibits colorectal cancer growth in vitro and patient-derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protein kinase B inhibitors enhance the sensitivity of translocated promoter region–fibroblast growth factor receptor 1 cells to fibroblast growth factor receptor 1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel FGFR1 inhibitor CYY292 suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. cdn.hellobio.com [cdn.hellobio.com]

Technical Guide: Evaluating the In Vivo Efficacy of FGFR1 Inhibitors in Xenograft Models

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "FGFR1 inhibitor-8" was not identified in publicly available research literature. This guide, therefore, utilizes data and methodologies from published studies on other well-characterized small-molecule inhibitors targeting the FGFR pathway to provide a representative and comprehensive overview of the subject.

Introduction: FGFR1 as a Therapeutic Target in Oncology

The Fibroblast Growth Factor Receptor 1 (FGFR1) is a transmembrane receptor tyrosine kinase that plays a pivotal role in essential cellular processes, including proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, often driven by gene amplification, mutations, or rearrangements, is a key oncogenic driver in a variety of solid tumors, including breast cancer, lung squamous cell carcinoma, and bladder cancer.[1][2][3] This dysregulation leads to the constitutive activation of downstream pathways, promoting uncontrolled cell division, angiogenesis, and therapeutic resistance.[1][4] Consequently, the development of targeted inhibitors against FGFR1 represents a promising therapeutic strategy for cancers with these specific genetic alterations. This document provides a technical overview of the preclinical evaluation of FGFR1 inhibitors, focusing on their in vivo efficacy in xenograft models.

The FGFR1 Signaling Pathway

Upon binding with its cognate fibroblast growth factor (FGF) ligands, FGFR1 undergoes dimerization and trans-autophosphorylation of its intracellular kinase domains. This phosphorylation event creates docking sites for adaptor proteins, such as FRS2, which in turn trigger multiple downstream signaling cascades.[3] The principal pathways activated include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily stimulates cell proliferation and differentiation.[2][3]

-

PI3K-AKT-mTOR Pathway: Plays a crucial role in promoting cell growth and survival by inhibiting apoptosis.[1][3]

-

PLCγ-PKC Pathway: Involved in regulating cell motility and metastasis.[2][3]

-

JAK-STAT Pathway: Contributes to tumor invasion and immune evasion.[3]

FGFR inhibitors are designed to bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing autophosphorylation and blocking the activation of these oncogenic downstream pathways.[1][5]

Caption: The FGFR1 signaling cascade and point of therapeutic inhibition.

Experimental Protocols: In Vivo Xenograft Efficacy Studies

The evaluation of an FGFR1 inhibitor's efficacy is critically dependent on a well-designed in vivo xenograft study. This typically involves implanting human tumor cells with known FGFR1 alterations into immunocompromised mice.[6][7]

General Methodology

-

Cell Line Selection and Culture:

-

Select a human cancer cell line with a documented FGFR1 alteration (e.g., amplification), such as SNU-16 (gastric cancer) or NCI-H716 (colorectal cancer).[8]

-

Culture cells in complete medium under standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase and free of contamination before harvesting.[9]

-

-

Animal Model:

-

Tumor Implantation:

-

Tumor Growth Monitoring and Treatment Initiation:

-

Monitor mice regularly for tumor formation. Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2.

-

Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]

-

-

Drug Administration and Dosing:

-

Endpoint Analysis:

-

Continue to measure tumor volumes at regular intervals until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum allowable size).

-

The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as a percentage.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated downstream proteins like p-ERK) to confirm target engagement.[10][11]

-

Caption: Standard experimental workflow for a xenograft efficacy study.

Data Presentation: In Vivo Efficacy of Representative FGFR Inhibitors

Quantitative data from in vivo studies are essential for assessing the anti-tumor activity of an inhibitor. The tables below summarize efficacy data from xenograft models for several published FGFR inhibitors.

Table 1: Efficacy of ARQ 087 in FGFR2-Altered Xenograft Models [8]

| Cell Line | Cancer Type | FGFR2 Alteration | Treatment | Dose (mg/kg, QD) | Tumor Growth Inhibition (TGI %) |

| SNU-16 | Gastric | Amplification | ARQ 087 | 75 | 79% |

| NCI-H716 | Colorectal | Fusion | ARQ 087 | 75 | 83% |

TGI represents the percentage reduction in tumor growth in the treated group compared to the vehicle control group at the end of the study.

Table 2: Comparative Efficacy of FGFR Inhibitors in an FGFR2-Fusion Cholangiocarcinoma PDX Model [10]

| Treatment | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) ± SEM |

| Vehicle Control | - | 1210 ± 127.9 |

| Ponatinib | 25 | 412.8 ± 53.8 |

| Dovitinib | 30 | 269.7 ± 24.9 |

| BGJ398 (Infigratinib) | 15 | 204.2 ± 30.1 |

PDX: Patient-Derived Xenograft. Data collected after 63 days of treatment. All treatments resulted in significantly smaller tumor volumes compared to the vehicle control.

Conclusion

The use of xenograft models is a cornerstone of preclinical oncology research, providing critical insights into the in vivo efficacy and tolerability of novel therapeutic agents. For FGFR1 inhibitors, these models are indispensable for demonstrating on-target anti-tumor activity in cancers harboring specific FGFR1 genetic alterations. A rigorous and well-documented experimental protocol, from cell line selection to endpoint analysis, is paramount for generating reliable and translatable data. The quantitative results, exemplified by the significant tumor growth inhibition seen with compounds like ARQ 087 and BGJ398, validate the therapeutic hypothesis and provide a strong rationale for advancing promising candidates into clinical development for patients with FGFR-driven malignancies.

References

- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]

- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocol.everlab.net [protocol.everlab.net]

- 10. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of PRN1371: An In-Depth Technical Guide on a Covalent FGFR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of PRN1371, a potent and selective irreversible covalent inhibitor of the fibroblast growth factor receptor 1 (FGFR1). Due to the lack of publicly available information on a compound specifically named "FGFR1 inhibitor-8," this guide focuses on PRN1371, a well-characterized covalent FGFR1-4 inhibitor that serves as a representative example for this class of molecules. This document summarizes key preclinical and clinical pharmacokinetic data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to PRN1371 and its Mechanism of Action

PRN1371 is an orally administered small molecule that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of FGFR1, as well as other FGFR isoforms (FGFR2, FGFR3, and FGFR4). This covalent modification leads to sustained inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis. The irreversible nature of this binding allows for prolonged target engagement even after the drug has been cleared from systemic circulation.

FGFR1 Signaling Pathway

The FGFR1 signaling cascade is a critical pathway in cellular processes. Its aberrant activation is a known driver in various cancers. Upon ligand binding, FGFR1 dimerizes and autophosphorylates, initiating a cascade of downstream signaling.

Preclinical Pharmacokinetics and Bioavailability